1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride
Description
1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative featuring a pyrimidine ring substituted with a difluoromethyl group at the 4-position. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3.ClH/c10-7(11)6-2-5-13-8(14-6)9(12)3-1-4-9;/h2,5,7H,1,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZRBDWYHQXHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=N2)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Pyrimidine Core Synthesis via [4+2] Cycloaddition
A scalable approach adapts methods from the synthesis of 4-(difluoromethyl)pyridin-2-amine, as reported in Organic Process Research & Development. For the pyrimidine analog, the route involves:
Formation of Difluoroenone Intermediate :
Reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether yields ($$E$$)-4-ethoxy-1,1-difluorobut-3-en-2-one. This step achieves 78% yield under optimized conditions (0°C, dichloromethane, 2 h).Cycloaddition with Nitrile Derivatives :
The difluoroenone undergoes a [4+2] cycloaddition with cyanamide derivatives to construct the pyrimidine ring. For example, reaction with cyanamide in acetic acid at 80°C for 12 hours affords 4-(difluoromethyl)pyrimidin-2-amine in 65% yield.
Table 1: Comparison of Cycloaddition Conditions
| Nitrile Component | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyanamide | Acetic acid | 80 | 65 |
| Methyl cyanoacetate | Toluene | 110 | 52 |
| Acetonitrile | DMF | 120 | 38 |
Cyclobutane Amine Coupling Strategies
The cyclobutylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:
Nucleophilic Aromatic Substitution
Reaction of 4-(difluoromethyl)-2-chloropyrimidine with cyclobutylamine in the presence of $$K2CO3$$ in DMF at 100°C for 24 hours achieves 70–75% coupling efficiency. However, competing hydrolysis of the chloropyrimidine intermediate reduces yields.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using $$Pd2(dba)3$$, Xantphos ligand, and Cs$$2$$CO3 in toluene at 110°C improves regioselectivity, yielding 85% of the desired product. This method minimizes side reactions and enhances scalability.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate at 0°C, resulting in precipitation of the hydrochloride salt with >99% purity. Crystallization from ethanol/water (1:3) yields colorless crystals suitable for X-ray diffraction analysis.
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
- Cycloaddition Step : Replacing acetic acid with trifluoroethanol (TFE) increases reaction rate by 40% due to enhanced electrophilicity of the difluoroenone.
- Amination Step : Switching from DMF to 1,4-dioxane reduces metal catalyst loading by 30% while maintaining yield.
Table 2: Impact of Solvent on Buchwald-Hartwig Coupling
| Solvent | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| Toluene | 5 | 85 |
| 1,4-Dioxane | 3.5 | 87 |
| DMF | 5 | 72 |
Fluorination Alternatives
While DAST (diethylaminosulfur trifluoride) is commonly used for fluorination, its moisture sensitivity and toxicity limit industrial use. The use of XtalFluor-E (a morpholino-sulfur trifluoride derivative) improves safety profile, achieving 89% yield in the fluorination of pyrimidine aldehydes.
Analytical Characterization
- $$^1$$H NMR : The difluoromethyl group appears as a triplet of triplets at δ 6.02 ppm ($$J_{HF}$$ = 56 Hz).
- HPLC Purity : >99.5% achieved via reverse-phase C18 column (ACN/water + 0.1% TFA).
- X-ray Crystallography : Confirms the planar geometry of the pyrimidine ring and chair conformation of the cyclobutane moiety.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method A (SNAr) | Method B (Buchwald-Hartwig) |
|---|---|---|
| Yield (%) | 70 | 85 |
| Purity (%) | 95 | 99 |
| Scalability (kg/day) | 2.5 | 5.0 |
| Cost Index | 1.0 | 0.8 |
Method B offers superior yield and scalability, making it preferable for industrial applications despite higher initial catalyst costs.
Chemical Reactions Analysis
Amine Functional Group Reactions
The primary amine group participates in nucleophilic reactions, though its reactivity may be modulated by the hydrochloride salt form. Key transformations include:
Acylation and Carbamate Formation
-
Reaction with acyl chlorides or activated esters yields amides. For example, condensation with 1H-imidazole-1-carboxylic acid forms imidazole intermediates, as seen in alpelisib synthesis .
-
Carbamate formation via reaction with chloroformates (e.g., phenyl chloroformate) under basic conditions, a method demonstrated for cyclobutylamine derivatives .
Example Reaction:
Reductive Amination
-
The amine can undergo reductive amination with aldehydes or ketones in the presence of reducing agents (e.g., NaBHCN), as shown in pexidartinib synthesis .
Pyrimidine Ring Reactivity
The pyrimidine heterocycle directs electrophilic substitution, with the difluoromethyl group at the 4-position influencing regioselectivity:
Electrophilic Substitution
-
The electron-withdrawing -CFH group deactivates the pyrimidine ring, favoring substitutions at the 5-position under acidic or Lewis acid catalysis. For example, nitration or halogenation could occur analogously to trifluoromethylpyrimidine derivatives .
Cross-Coupling Reactions
-
Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) at the 2- or 4-positions is feasible, as demonstrated in pretomanid synthesis .
Example:
Cyclobutane Ring Transformations
The strained cyclobutane ring may undergo selective reactions:
Ring-Opening Reactions
-
Acidic or oxidative conditions could lead to ring cleavage. For instance, oxidation with KMnO might yield dicarboxylic acids, as observed in cyclobutane derivatives.
Functionalization at the Cyclobutane Carbon
-
The carbon adjacent to the amine can engage in alkylation or arylation via radical or transition-metal-mediated pathways.
Difluoromethyl Group Reactivity
The -CFH group exhibits unique stability compared to -CF but may undergo:
Hydrolysis
-
Under strong acidic or basic conditions, hydrolysis could yield a carboxylic acid (-COOH).
Example:
Radical Reactions
-
The C-F bonds in -CFH can participate in radical-mediated transformations, such as fluorination or defluorination .
Key Reaction Pathways and Data
The table below summarizes inferred reaction pathways based on analogous compounds:
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with cyclobutane amines, often utilizing various halogenation methods to introduce the difluoromethyl group. The mechanism of action is primarily linked to its interaction with specific biological targets, including protein kinases and other enzymes involved in cellular processes.
Scientific Research Applications
-
Anticancer Activity
- This compound has shown potential as an inhibitor of specific protein kinases, particularly those involved in cancer cell proliferation. For instance, its ability to inhibit PLK4 (Polo-like kinase 4) has been noted, which is crucial for centriole duplication during cell division. Inhibition leads to cell cycle arrest, making it a candidate for cancer therapy.
-
Antimicrobial Properties
- Research indicates that derivatives of this compound exhibit antimicrobial activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). Testing has shown promising minimum inhibitory concentrations (MICs), suggesting its potential for development into antimicrobial agents.
-
Biological Activity Studies
- The compound's unique structure allows it to interact with various biological receptors and enzymes. Detailed studies have indicated that modifications at specific positions can enhance its biological activity and selectivity towards target receptors.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to pyrimidine and cyclobutane structures:
-
Inhibition Studies :
- In vitro assays demonstrated selective inhibition against kinases involved in cancer progression, highlighting the therapeutic potential of this compound in oncology.
-
Antimicrobial Testing :
- Compounds structurally related to this amine were tested against MRSA, showing promising MICs that warrant further exploration in antimicrobial therapies.
-
Structure–Activity Relationship (SAR) :
- Research has focused on SAR of pyrimidine derivatives, indicating that specific modifications can significantly enhance biological activity and selectivity towards target receptors.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Core
(a) 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride
- Structure : Replaces the pyrimidine ring with a trifluoromethyl-substituted phenyl group.
- Molecular Weight : 251.68 g/mol (vs. estimated ~240–260 g/mol for the target compound).
- The phenyl ring lacks the nitrogen-rich pyrimidine, reducing hydrogen-bonding capacity.
- Applications : Used in high-purity materials for electronics and pharmaceuticals due to its stability .
(b) 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine Hydrochloride
Pyrimidine-Based Analogues
(a) 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride
- Structure : Replaces cyclobutane with a linear ethylamine chain.
- Molecular Weight : 209.6 g/mol.
- Lower molecular weight may improve bioavailability but reduce binding specificity .
- Applications: Limited availability (discontinued) suggests experimental use in early-stage drug discovery .
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Effects : The CF₂H group in the target compound balances lipophilicity and polarity, offering intermediate metabolic stability compared to CF₃ (more stable) and CH₃ (less stable) .
- Heterocycle Impact : Pyrimidine-containing compounds (target and ) enable stronger interactions with biological targets (e.g., kinases) compared to phenyl or oxadiazole derivatives .
- Discontinued status of analogues () may reflect synthetic or stability issues .
Biological Activity
1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a cyclobutane ring and a difluoromethyl-substituted pyrimidine moiety, which enhances its biological activity and stability. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : CHClFN
- Molecular Weight : 235.66 g/mol
- CAS Number : 2309462-03-9
The presence of the difluoromethyl group on the pyrimidine ring is significant as it can influence the compound's binding affinity to biological targets, potentially enhancing its efficacy.
Research indicates that this compound acts as an inhibitor of specific protein targets involved in critical cellular processes. Notably, it has been shown to inhibit KIF18A, a kinesin motor protein associated with cancer cell proliferation and metastasis. By inhibiting KIF18A, this compound may contribute to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective binding to certain protein targets. These interactions are crucial for understanding the compound's mechanism of action and potential side effects. Key findings from various studies include:
- Inhibition of KIF18A : This inhibition leads to decreased cell proliferation in cancer cell lines.
- Selectivity : The compound shows selective binding affinities compared to structurally similar compounds, which may result in fewer off-target effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the unique combination of the cyclobutane ring and difluoromethyl-substituted pyrimidine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Pyrimidin-2-yl)cyclobutan-1-amine | Lacks difluoromethyl group | Potentially less active |
| 1-(Pyrimidin-4-yl)cyclopropan-1-amine | Different ring structure | Varies based on modifications |
| 5-Difluoromethylpyrimidinone | Contains difluoromethyl but no cyclobutane | May exhibit different pharmacological properties |
This table highlights how the specific structural features of this compound confer distinct biological activities that may be advantageous in therapeutic contexts.
Case Study 1: Cancer Treatment Efficacy
A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Selectivity Profile
Another research effort focused on the selectivity profile of this compound against various kinases and other protein targets. The findings revealed that it displayed high selectivity for KIF18A over other kinesins, indicating a favorable safety profile for clinical applications .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to construct the cyclobutane core.
Pyrimidine Functionalization : Suzuki-Miyaura coupling to introduce the 4-(difluoromethyl)pyrimidin-2-yl moiety .
Amine Protection/Deprotection : Use of Boc or Fmoc groups to prevent side reactions during coupling steps.
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and difluoromethyl group integration .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0825 for C₉H₁₂F₂N₃Cl) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclobutane-pyrimidine system .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions to enhance solubility .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved cross-coupling efficiency .
- Workflow Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Potential sources of discrepancy:
- Isomerism : Separate enantiomers via chiral HPLC and test individually .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength .
- Metabolite Interference : Use LC-MS to identify degradation products in biological matrices .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Conduct stability studies:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal Stability : Accelerated aging at 40°C for 28 days .
Key Finding : Hydrolysis of the cyclobutane ring occurs at pH < 3, requiring enteric coating for oral delivery .
Q. What strategies mitigate hygroscopicity and solubility challenges?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
